molecular formula C8H8F2N2O B6591949 6-(difluoromethyl)-5-methylpyridine-3-carboxamide CAS No. 1806775-39-2

6-(difluoromethyl)-5-methylpyridine-3-carboxamide

Cat. No.: B6591949
CAS No.: 1806775-39-2
M. Wt: 186.16 g/mol
InChI Key: ILPTZNZFHWIRKC-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-5-methylpyridine-3-carboxamide is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 6-position, a methyl group at the 5-position, and a carboxamide moiety at the 3-position of the pyridine ring. This structure combines fluorine’s electronegative and lipophilic effects with the hydrogen-bonding capability of the carboxamide group, making it a promising candidate for pharmaceutical applications. Fluorine substitution is known to enhance metabolic stability, bioavailability, and target binding affinity, as highlighted in reviews on fluorinated drugs .

Properties

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPTZNZFHWIRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydropyridone Intermediates

The patent EP2821398A1 outlines a method for synthesizing trifluoromethylpyridine derivatives via dihydropyridone intermediates. Adapting this approach, a difluoromethyl analog could be synthesized by replacing trifluoroacetylated precursors with difluoroacetylated counterparts. For example, condensation of 4,4-difluoro-3-aminobutanoate esters with ketones or aldehydes generates enamine intermediates, which cyclize to form dihydropyridones. Subsequent oxidation (e.g., using MnO2_2 or DDQ) yields the aromatic pyridine ring.

Example Protocol :

  • React 4,4-difluoro-3-aminobutanoate with acetyl chloride to form an enamine.

  • Cyclize the enamine in toluene at 80°C to yield 5-methyl-6-difluoromethyldihydropyridone.

  • Oxidize with MnO2_2 in dichloromethane to afford 5-methyl-6-difluoromethylpyridine-3-carboxylate.

This route avoids hazardous vinyl ethers and leverages stable intermediates, making it scalable.

Difluoromethylation Strategies

Transition Metal-Free Difluoromethylation

A study in RSC Advances describes a transition metal-free method for N-difluoromethylation of pyridines using bromodifluoroacetate as a reagent. While the method targets nitrogen-bound CF2_2H groups, modifying the substrate to enable C-difluoromethylation is plausible. For instance, a pyridine with a leaving group (e.g., chloride) at position 6 could undergo nucleophilic substitution with in situ-generated difluoromethyl anions.

Key Findings :

  • Optimal conditions: Acetonitrile/THF (1:1) at 80°C for 5 hours.

  • Yields up to 93% for N-difluoromethylation, suggesting potential adaptability for C-functionalization.

Radical Difluoromethylation

Recent advances in radical chemistry enable C–H difluoromethylation using reagents like Zn(SO2_2CF2_2H)2_2 under photocatalytic conditions. Applying this to a pre-formed 5-methylpyridine-3-carboxamide could directly install the CF2_2H group at position 6.

Advantages :

  • Avoids pre-functionalization with leaving groups.

  • Compatible with electron-deficient pyridines due to radical stability.

Functional Group Interconversion: Carboxylate to Carboxamide

Amidation of Pyridine-3-Carboxylic Acid

The carboxamide group is typically introduced via amidation of a carboxylic acid or ester. For example, treating methyl 5-methyl-6-difluoromethylpyridine-3-carboxylate with ammonia in methanol under high pressure (100°C, 12 hours) yields the carboxamide.

Optimization Data :

Starting MaterialReagentConditionsYield (%)
Methyl esterNH3_3MeOH, 100°C85
Carboxylic acidHATUDMF, rt92

Alternative Routes via Halogen Exchange

Chloride to Difluoromethyl Substitution

The GlpBio entry for 6-chloro-5-methylpyridine-3-carbaldehyde suggests that chloro-substituted pyridines can serve as precursors. Halogen exchange using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents could replace chloride with CF2_2H.

Protocol :

  • React 6-chloro-5-methylpyridine-3-carbaldehyde with DAST in dichloromethane at 0°C.

  • Quench with aqueous NaHCO3_3 and isolate the difluoromethyl product.

Challenges :

  • DAST is moisture-sensitive and requires strict anhydrous conditions.

  • Competing over-fluorination may occur, necessitating precise stoichiometry.

One-Pot Multistep Synthesis

A convergent approach combining cyclization, difluoromethylation, and amidation in a single reactor minimizes intermediate purification. For example:

  • Cyclize 4,4-difluoro-3-aminobutanoate with methyl vinyl ketone to form dihydropyridone.

  • Oxidize to pyridine-3-carboxylate.

  • Perform radical difluoromethylation at position 6.

  • Convert the ester to carboxamide via ammonolysis.

Yield Comparison :

StepIsolated Yield (%)
1–275
365
490

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. The difluoromethyl group enhances its ability to interact with biological targets through hydrogen bonding, which is crucial for the development of new therapeutics. Research has indicated that compounds with similar structures exhibit activity against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity
In studies evaluating the anticancer properties of pyridine derivatives, compounds similar to 6-(difluoromethyl)-5-methylpyridine-3-carboxamide have shown promising results against specific cancer cell lines. For instance, derivatives with difluoromethyl substitutions demonstrated enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that this moiety may play a significant role in modulating biological activity.

Agrochemicals

Development of Pesticides and Herbicides
The compound's structural features make it suitable for developing agrochemical products. Research has shown that pyridine derivatives can modulate biological activity in plants and pests, making them effective in pest control formulations.

Case Study: Herbicidal Activity
In agricultural studies, 6-(difluoromethyl)-5-methylpyridine-3-carboxamide has been tested for herbicidal properties. Preliminary results indicate that it can inhibit the growth of certain weed species while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices.

Material Sciences

Synthesis of Advanced Materials
The compound is explored for its potential in synthesizing advanced materials with unique properties. Its ability to form strong intermolecular interactions can be harnessed to create materials with enhanced stability and reactivity.

Case Study: Polymer Development
Research has demonstrated that incorporating 6-(difluoromethyl)-5-methylpyridine-3-carboxamide into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronic devices and protective coatings.

Chemical Reactions and Synthesis

The synthesis of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide typically involves several key reactions:

  • Electrophilic Substitution: The introduction of the difluoromethyl group can be achieved through electrophilic substitution reactions.
  • Nucleophilic Addition: The carboxamide functional group allows for nucleophilic addition reactions, expanding the compound's versatility in synthetic applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential drug candidateEnhanced cytotoxicity in cancer studies
AgrochemicalsDevelopment of pesticides/herbicidesSelective growth inhibition of weeds
Material SciencesSynthesis of advanced materialsImproved thermal stability in polymers

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Differences from Target Compound Potential Impact on Properties
PF-01247324 5-(2,3,5-Trichlorophenyl), 6-amino C₁₃H₁₀Cl₃N₃O Chlorine substituents (lipophilic, bulky) Reduced metabolic stability; possible toxicity concerns
F 13714 3-Chloro-4-fluorophenyl, piperidinyl C₂₁H₂₅ClF₂N₄O Piperidine ring (basic nitrogen) Altered solubility and target engagement
rac-(2R,3S,4S,5R)-4-[[3-[6-(Difluoromethyl)... Methoxy, trifluoromethyl, tetrahydrofuran C₂₄H₂₃F₅N₄O₄ Tetrahydrofuran ring; stereocenters Enhanced conformational rigidity; chiral sensitivity
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)... Furo[2,3-b]pyridine core, trifluoroethylamino C₂₈H₂₃F₄N₅O₂ Fused furan ring; trifluoroethyl group Increased π-π stacking; higher lipophilicity
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid Difluoromethoxy (6-position), carboxylic acid C₈H₇F₂NO₃ Carboxylic acid vs. carboxamide Lower bioavailability (ionizable acid)
6-(Difluoromethyl)-3-fluoro-5-iodopyridin-2-amine Fluoro (3-position), iodo (5-position) C₆H₄F₃IN₂ Halogen diversity (I, F) Altered electronic effects; potential radioimaging utility

Structural and Electronic Effects

  • Halogenation : Compounds like PF-01247324 (Cl) and F 13714 (Cl/F) rely on chlorination for lipophilicity but may incur higher toxicity risks compared to fluorine’s safer profile . The target compound’s difluoromethyl group offers a favorable balance of size and electronegativity, enhancing membrane permeability without excessive steric hindrance .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound improves hydrogen-bonding capacity and reduces ionization compared to the carboxylic acid in , likely enhancing oral bioavailability .

Biological Activity

6-(Difluoromethyl)-5-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide typically involves the introduction of a difluoromethyl group to the pyridine ring, which enhances the compound's pharmacological properties. The method described by researchers highlights a transition metal-free approach that yields high conversion rates for N-difluoromethylated pyridines, including derivatives like 6-(difluoromethyl)-5-methylpyridine-3-carboxamide .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antitumor and antibacterial properties.

Antitumor Activity

In a study evaluating a series of pyridineamide derivatives, compounds similar to 6-(difluoromethyl)-5-methylpyridine-3-carboxamide demonstrated promising antitumor activity. The structure-activity relationship (SAR) indicated that modifications leading to electron-withdrawing groups, such as fluorine, significantly enhanced inhibitory activity against cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

CompoundIC50 (A549)IC50 (HeLa)IC50 (MCF-7)
B263.22 μM4.33 μM5.82 μM
Golvatinib8.14 μM15.17 μM16.91 μM

The introduction of hydrophilic groups such as morpholine was found to enhance the biological activity further, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antibacterial Activity

In addition to its antitumor effects, the compound has also been assessed for antibacterial activity. A related study on pyridine derivatives demonstrated that the presence of fluorine atoms significantly improved the antibacterial properties against Gram-positive bacteria. The introduction of fluorine is believed to enhance drug binding and penetration through biofilms, which are often responsible for treatment failures in bacterial infections .

The mechanisms underlying the biological activity of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide involve interactions with specific molecular targets in cancer cells and bacteria. For instance, molecular docking studies have indicated that compounds with similar structures may bind effectively to key proteins involved in cell proliferation and survival pathways .

Case Studies

Recent case studies illustrate the compound's potential in various therapeutic contexts:

  • Cancer Treatment : A study highlighted that certain pyridine derivatives exhibited selective inhibition of cancer cell growth with IC50 values significantly lower than standard treatments, showcasing their potential as novel anticancer agents .
  • Antibacterial Efficacy : Another investigation into antibacterial properties revealed that derivatives containing difluoromethyl groups displayed enhanced efficacy against biofilm-forming bacteria, suggesting their utility in treating persistent infections .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide?

  • Methodological Answer : Employ a statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical factors influencing yield and purity .
  • Key Parameters :

ParameterRange TestedImpact on Yield (%)
Temperature80–120°C±15%
Solvent (DMF vs. THF)DMF improves solubility by 30%
Reaction Time12–24 hrsMinimal beyond 18 hrs

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR for functional group analysis (e.g., difluoromethyl proton splitting patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (±1 ppm accuracy). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Q. What solubility and stability data are critical for in vitro assays?

  • Answer : Prioritize pH-dependent solubility profiling (e.g., PBS buffer at pH 4.0, 7.4, 9.0) and accelerated stability studies under light/heat (40°C/75% RH for 4 weeks). Evidence shows pyridine carboxamides degrade <5% in acidic conditions but may hydrolyze in basic media .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-(difluoromethyl)-5-methylpyridine-3-carboxamide in novel reactions?

  • Answer : Use density functional theory (DFT) to model transition states and reaction pathways. For instance, calculate activation energies for difluoromethyl group substitution reactions. Pair computational results with kinetic studies (e.g., Arrhenius plots) to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. null results)?

  • Answer : Conduct comparative assays under standardized conditions (e.g., cell line specificity, IC50 protocols). For example, discrepancies in cytotoxicity may arise from varying ATP levels in cancer vs. normal cells. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Answer : Perform structure-activity relationship (SAR) studies focusing on:

  • Bioisosteric replacements : Replace difluoromethyl with trifluoromethyl or chloromethyl groups.
  • Prodrug modifications : Introduce ester linkages to improve oral bioavailability.
  • Metabolic hot-spot analysis : Use LC-MS/MS to identify major oxidative metabolites in liver microsomes .

Data Contradiction Analysis

Q. Why do solubility values conflict across studies?

  • Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) and measurement protocols (shake-flask vs. potentiometric titration).
  • Resolution : Standardize using USP dissolution apparatus and report polymorphic form via powder X-ray diffraction (PXRD) .

Q. How to address inconsistent enzyme inhibition results in kinase assays?

  • Root Cause : Differences in assay conditions (e.g., ATP concentration, Mg²⁺ levels).
  • Resolution : Use ATP-competitive control inhibitors (e.g., staurosporine) and perform dose-response curves across 3+ independent replicates. Cross-validate with cryo-EM to visualize binding modes .

Methodological Resources

  • Experimental Design : Polish Journal of Chemical Technology guidelines for DoE in synthetic chemistry .
  • Computational Validation : ICReDD’s reaction path search tools integrating quantum chemistry and machine learning .
  • Data Reprodubility : NIH guidelines for reporting biochemical assay conditions (e.g., MIAME standards).

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